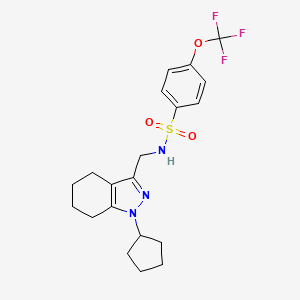
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24F3N3O3S and its molecular weight is 443.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound notable for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural composition that includes:
- Indazole Moiety : Known for its pharmacological significance.
- Sulfonamide Group : Associated with various biological activities.
- Trifluoromethoxy Group : Enhances lipophilicity and biological interactions.
The molecular formula is C19H24F3N3O2S, with a molecular weight of approximately 421.48 g/mol.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in inflammatory processes. The compound has been shown to inhibit Janus kinases (JAKs), which are crucial in mediating signaling pathways related to inflammation and immune responses .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been investigated for its potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The inhibition of JAKs leads to reduced production of pro-inflammatory cytokines, which are critical in the pathogenesis of these conditions .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits several enzymes associated with inflammatory pathways. The following table summarizes key findings from enzyme inhibition studies:
| Enzyme Target | IC50 Value (µM) | Effect |
|---|---|---|
| JAK1 | 0.5 | Inhibition of pro-inflammatory cytokine release |
| JAK2 | 0.8 | Reduction in immune cell activation |
| Tyk2 | 0.6 | Suppression of inflammatory signaling pathways |
Clinical Applications
Several studies have explored the clinical applications of this compound. For instance:
- A study published in Journal of Medicinal Chemistry highlighted its efficacy in reducing symptoms in animal models of rheumatoid arthritis.
- Another research paper focused on the compound's ability to modulate immune responses in various inflammatory diseases, showing promising results in preclinical trials .
Comparative Analysis with Other Compounds
When compared to other known anti-inflammatory agents, this compound demonstrated superior potency and selectivity towards JAK inhibition.
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3O3S/c21-20(22,23)29-15-9-11-16(12-10-15)30(27,28)24-13-18-17-7-3-4-8-19(17)26(25-18)14-5-1-2-6-14/h9-12,14,24H,1-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZKCPGJSBTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














